molecular formula C13H11ClN2O5S B14394768 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide CAS No. 88345-18-0

2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide

Cat. No.: B14394768
CAS No.: 88345-18-0
M. Wt: 342.76 g/mol
InChI Key: ABOSKNPHLQGZKP-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methylphenoxy, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include 2-chloro-4-nitroaniline and 3-methylphenol. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylphenoxy)-3-nitrobenzene-1-sulfonamide
  • 2-Chloro-4-(3-chlorophenoxy)-3-nitrobenzene-1-sulfonamide
  • 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonic acid

Uniqueness

2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential biological activity and its ability to form strong hydrogen bonds, which can enhance its binding affinity to molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88345-18-0

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

2-chloro-4-(3-methylphenoxy)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O5S/c1-8-3-2-4-9(7-8)21-10-5-6-11(22(15,19)20)12(14)13(10)16(17)18/h2-7H,1H3,(H2,15,19,20)

InChI Key

ABOSKNPHLQGZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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